cis-5,8,11-Eicosatrienoic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity:

cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-Eicosatrienoate or EPA methyl ester), is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid. Studies suggest that EPA may possess various biological activities, including:

- Anti-inflammatory effects: Research indicates that EPA might play a role in regulating inflammation, potentially offering benefits in conditions like arthritis, asthma, and inflammatory bowel disease .

- Cardiovascular effects: Studies suggest EPA may contribute to cardiovascular health by potentially lowering blood pressure and triglycerides, while also reducing the risk of blood clotting .

- Neuroprotective effects: Emerging research suggests EPA may have neuroprotective properties, potentially impacting cognitive function and neurodegenerative diseases .

Research Applications:

cis-5,8,11-Eicosatrienoic acid methyl ester serves as a research tool to investigate the potential benefits of EPA in various contexts:

- In vitro studies: Researchers employ cis-5,8,11-Eicosatrienoic acid methyl ester to study the effects of EPA on cellular processes, including its influence on inflammation, cell signaling, and gene expression .

- Animal models: Scientists utilize cis-5,8,11-Eicosatrienoic acid methyl ester in animal models to assess the potential therapeutic effects of EPA in various disease conditions, such as cardiovascular disease, neurodegenerative disorders, and inflammatory diseases .

- Clinical trials: While cis-5,8,11-Eicosatrienoic acid methyl ester itself is not typically used as a therapeutic agent, it serves as a reference compound in clinical trials investigating the efficacy and safety of EPA supplements or derived medications in various human health conditions .

Future Directions:

Ongoing research continues to explore the potential therapeutic applications of EPA, with cis-5,8,11-Eicosatrienoic acid methyl ester likely remaining a valuable research tool in these endeavors. Future research directions may involve:

- Investigating the precise mechanisms by which EPA exerts its biological effects.

- Evaluating the effectiveness of EPA in targeted clinical trials for specific health conditions.

- Developing novel formulations or delivery methods to optimize the therapeutic potential of EPA.

Cis-5,8,11-eicosatrienoic acid methyl ester, also known as Mead acid methyl ester, is a fatty acid methyl ester characterized by the molecular formula and a molar mass of approximately 320.51 g/mol. This compound appears as a colorless to pale yellow liquid with a distinctive odor. It is notable for its unsaturated fatty acid structure, featuring three double bonds located at the 5th, 8th, and 11th carbon positions of the eicosa chain, which consists of 20 carbon atoms. The compound is sensitive to oxygen and light, necessitating careful handling and storage at low temperatures (typically around -20°C) to maintain stability .

- Flammability: Likely flammable based on its hydrocarbon chain structure [].

- Toxicity: Data on specific toxicity is limited. However, as a fatty acid derivative, EMA is generally expected to have low to moderate toxicity [].

- Handling Precautions: Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids, which alters their physical properties and biological activity.

- Esterification: It can react with alcohols to form different esters, which may be useful in synthesizing more complex lipid structures.

- Oxidation: Exposure to oxygen can lead to oxidative degradation, resulting in the formation of peroxides and other oxidative products that can affect its stability and safety .

Cis-5,8,11-eicosatrienoic acid methyl ester has been studied for its potential biological activities. It is known to exhibit anti-inflammatory properties and may play a role in modulating immune responses. The compound's unique structure allows it to interact with various biological pathways, potentially influencing cell signaling and lipid metabolism. Research indicates that it may also have implications in cardiovascular health due to its effects on lipid profiles .

The synthesis of cis-5,8,11-eicosatrienoic acid methyl ester typically involves the following methods:

- Extraction from Natural Sources: It can be extracted from certain plant oils or animal fats where it occurs naturally.

- Chemical Synthesis: This involves starting from simpler fatty acids or their derivatives through multi-step reactions including alkylation and dehydrogenation processes.

- Transesterification: A common method where triglycerides are reacted with methanol in the presence of a catalyst to produce fatty acid methyl esters .

Cis-5,8,11-eicosatrienoic acid methyl ester has several applications:

- Nutritional Supplements: Due to its potential health benefits, it is used in dietary supplements aimed at improving cardiovascular health.

- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.

- Cosmetics: Used in formulations for skin care products due to its moisturizing properties .

Studies on the interactions of cis-5,8,11-eicosatrienoic acid methyl ester with various biological systems reveal its potential influence on cellular mechanisms. Interaction studies focus on:

- Cellular Uptake: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.

- Enzyme Activity Modulation: Understanding how it affects enzymes involved in lipid metabolism and inflammation.

- Synergistic Effects: Evaluating how it interacts with other bioactive compounds to enhance or inhibit specific biological responses .

Cis-5,8,11-eicosatrienoic acid methyl ester shares structural similarities with several other fatty acids and their esters. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cis-8,11,14-eicosatrienoic acid methyl ester | Contains double bonds at positions 8, 11, and 14 | Different double bond positioning |

| Arachidonic acid | Contains four double bonds | Essential fatty acid involved in inflammation |

| Linoleic acid | Contains two double bonds | Precursor for arachidonic acid |

| Oleic acid | Contains one double bond | Monounsaturated fat with different health implications |

Cis-5,8,11-eicosatrienoic acid methyl ester is unique due to its specific positioning of double bonds which influences its biological activity differently compared to other similar compounds .

Enzymatic Synthesis in Essential Fatty Acid Deficiency States

cis-5,8,11-Eicosatrienoic acid (Mead acid) is synthesized endogenously primarily under conditions of essential fatty acid deficiency (EFAD), where dietary intake of omega-3 and omega-6 fatty acids is insufficient. In such states, the body compensates by producing omega-9 polyunsaturated fatty acids such as Mead acid to maintain membrane fluidity and function.

The biosynthesis begins with oleic acid (18:1n-9), which undergoes elongation and desaturation steps to form Mead acid. The methyl ester form is typically derived by esterification of the free acid with methanol for analytical and research purposes.

Role of Δ5-Desaturase and Elongase 5 (Elovl5) in n-9 Polyunsaturated Fatty Acid Formation

The biosynthetic pathway involves key enzymes:

Elongase 5 (Elovl5): Catalyzes the elongation of fatty acid chains by adding two carbon units. For Mead acid synthesis, Elovl5 elongates 18-carbon fatty acids to 20-carbon chains.

Δ5-Desaturase: Introduces a double bond at the Δ5 position, which is critical for forming the characteristic double bond pattern of Mead acid (cis-5,8,11).

Together, these enzymes convert oleic acid through intermediate steps into cis-5,8,11-eicosatrienoic acid. The methyl ester is formed subsequently for stability and analytical use.

Compartmentalization of Mead Acid Production in Endoplasmic Reticulum

The enzymatic machinery responsible for Mead acid biosynthesis is localized predominantly in the endoplasmic reticulum (ER) of cells. The ER provides the lipid environment and necessary cofactors for elongation and desaturation reactions.

This compartmentalization ensures efficient substrate channeling and regulation of fatty acid synthesis, especially during EFAD when Mead acid production is upregulated to compensate for the lack of essential fatty acids.

Chemical and Physical Properties

Biological Activities and Research Findings

cis-5,8,11-Eicosatrienoic acid methyl ester exhibits several biological activities, notably:

Anti-inflammatory properties: It modulates inflammatory pathways, potentially by competing with arachidonic acid metabolism, thus influencing eicosanoid production.

Immune function modulation: It plays a role in immune cell signaling and membrane composition adjustments during essential fatty acid deficiency.

Biochemical research tool: Its unique structure and properties make it valuable as a reference standard in gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and quality control in nutrition, pharmaceutical, and cosmetic industries.

Comparison with Related Fatty Acid Methyl Esters

| Compound Name | Double Bond Positions | Unique Features |

|---|---|---|

| cis-5,8,11-Eicosatrienoic acid methyl ester | 5, 8, 11 (all cis) | Omega-9 PUFA; produced during EFAD; anti-inflammatory |

| cis-8,11,14-Eicosatrienoic acid methyl ester | 8, 11, 14 | Different double bond positions affect bioactivity |

| Arachidonic Acid Methyl Ester | 5, 8, 11, 14 | More unsaturated; precursor for pro-inflammatory eicosanoids |

| Linoleic Acid Methyl Ester | 9, 12 | Less unsaturated; essential omega-6 fatty acid |

| Docosahexaenoic Acid Methyl Ester | 4, 7, 10, 13, 16, 19 | Highly unsaturated omega-3 fatty acid; marine origin |

This comparison highlights the specific double bond arrangement of cis-5,8,11-Eicosatrienoic acid methyl ester, which underpins its distinct biological roles and applications.

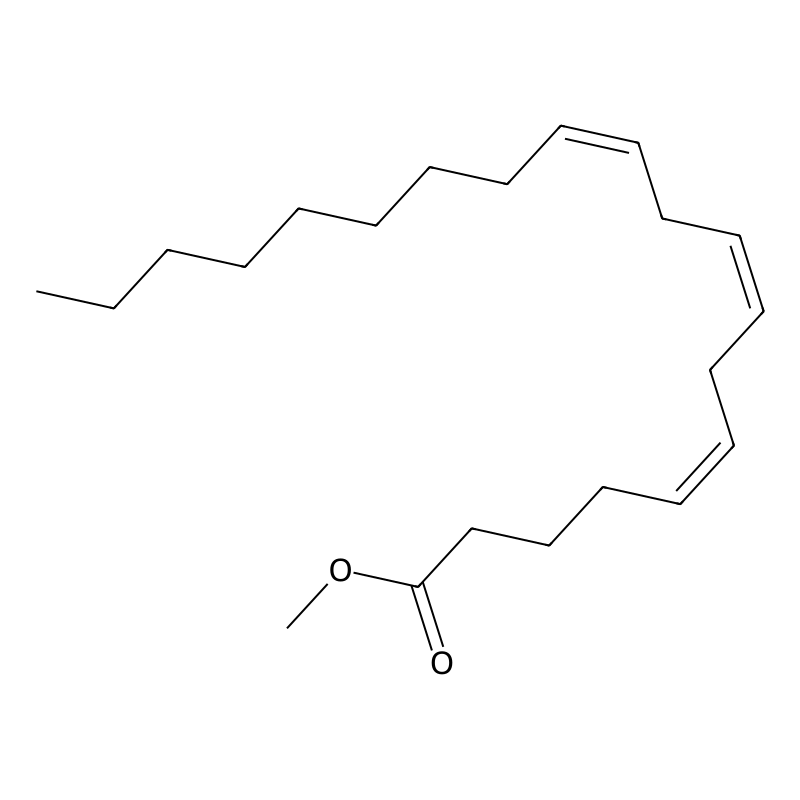

Structural Illustration

Figure 1. Chemical structure of cis-5,8,11-Eicosatrienoic acid methyl ester

The molecule consists of a 20-carbon chain with three cis double bonds at carbons 5, 8, and 11, terminating in a methyl ester functional group.

The fatty acid desaturase gene cluster on human chromosome 11q12.2-13.1 contains fatty acid desaturase 1, fatty acid desaturase 2, and fatty acid desaturase 3, which encode critical enzymes for the biosynthesis of cis-5,8,11-eicosatrienoic acid methyl ester (Mead acid methyl ester) [37]. The fatty acid desaturase 1 and fatty acid desaturase 2 genes are arranged in a head-to-head orientation, sharing regulatory elements that coordinate their expression [16]. These genes encode delta-5 and delta-6 desaturases respectively, which are rate-limiting enzymes in the long-chain polyunsaturated fatty acid biosynthesis pathway [4].

Transcriptional Control Mechanisms

The regulation of fatty acid desaturase gene expression involves multiple transcriptional factors that respond to nutritional and metabolic signals [30]. Sterol regulatory element binding protein 1 and peroxisome proliferator activated receptor alpha are the primary transcriptional regulators involved in fatty acid desaturase gene expression [30] [31]. Sterol regulatory element binding protein 1 binds to sterol regulatory elements in the fatty acid desaturase 2 promoter region, activating transcription in response to cellular sterol depletion [16]. Peroxisome proliferator activated receptor alpha interacts with peroxisome proliferator response elements to enhance fatty acid desaturase expression under conditions of fatty acid oxidation [30].

The fatty acid desaturase 2 promoter contains several critical regulatory elements that determine its transcriptional activity [16] [34]. Bioinformatic analysis has identified binding sites for nuclear factor 1, nuclear factor Y, sterol regulatory element, and hepatocyte nuclear factor 4 gamma within the core regulatory region [34]. The absence of stimulatory protein 1 binding sites in certain species has been shown to correlate with reduced fatty acid desaturase 2 expression and poor long-chain polyunsaturated fatty acid biosynthetic capacity [34].

Tissue-Specific Expression Patterns

Fatty acid desaturase 1 and fatty acid desaturase 2 expression are detected across 44 different human tissues, demonstrating the widespread importance of these enzymes in cellular metabolism [36]. However, tissue-specific variations in expression levels suggest specialized roles in different organ systems [36]. The liver and adipose tissue show particularly high expression levels, consistent with their central roles in lipid metabolism and storage [36].

Expression quantitative trait locus analysis has revealed that common single nucleotide polymorphisms within the fatty acid desaturase gene cluster significantly impact gene expression in multiple tissues [9]. The polymorphism rs174570 demonstrates strong associations with both fatty acid desaturase 1 and fatty acid desaturase 2 messenger ribonucleic acid levels, with the minor allele associated with decreased expression in visceral adipose tissue [8]. Interestingly, these polymorphisms show opposite directional effects on fatty acid desaturase 1 and fatty acid desaturase 2 expression, suggesting complex regulatory interactions between the two genes [9].

| Gene | Tissues with Significant Expression Quantitative Trait Loci | Effect Direction | False Discovery Rate |

|---|---|---|---|

| Fatty Acid Desaturase 1 | 12 tissues (artery, esophagus, heart, muscle, nerve, thyroid) | Decreased with minor allele | <0.05 |

| Fatty Acid Desaturase 2 | 23 tissues (including liver, adipose, brain) | Increased with minor allele | <0.05 |

Genetic Polymorphisms and Expression Regulation

The fatty acid desaturase gene cluster represents one of the most significant genetic determinants of polyunsaturated fatty acid levels in human populations [15]. Genome-wide association studies have identified numerous single nucleotide polymorphisms within this region that show exceptionally strong effects on fatty acid metabolism [15]. The polymorphism rs174537 demonstrates one of the strongest allelic effects identified in genome-wide association studies, with a p-value of 5.95 × 10^-46 and accounting for 18.6% of the additive variance in arachidonic acid levels [15].

The high linkage disequilibrium across the fatty acid desaturase cluster in populations of European ancestry means that multiple polymorphisms show similar associations with fatty acid levels [15]. This genetic architecture complicates the identification of causal variants, but functional studies have begun to identify specific polymorphisms that directly affect gene expression [16]. The polymorphism rs968567 in the fatty acid desaturase 2 promoter has been shown to increase promoter activity through altered transcription factor binding [16].

Epigenetic Modulation of Fatty Acid Desaturase Activity Under Nutrient Stress

Epigenetic mechanisms play crucial roles in regulating fatty acid desaturase gene expression in response to changing nutritional conditions [8]. Deoxyribonucleic acid methylation patterns within the fatty acid desaturase gene cluster show significant associations with gene expression levels and respond dynamically to dietary fatty acid availability [8]. The integration of genetic and epigenetic regulatory mechanisms allows for fine-tuned control of Mead acid methyl ester biosynthesis under conditions of essential fatty acid deficiency.

Deoxyribonucleic Acid Methylation Patterns

Methylation quantitative trait locus analysis has identified specific cytosine-phosphate-guanine sites within the fatty acid desaturase gene cluster where deoxyribonucleic acid methylation levels are strongly associated with genetic variants [8]. The polymorphism rs174570 shows significant associations with methylation levels at four cytosine-phosphate-guanine sites in fatty acid desaturase 1, one site in the intragenic region, and three sites in fatty acid desaturase 2 [8]. These methylation changes demonstrate clear functional consequences, with three cytosine-phosphate-guanine sites in fatty acid desaturase 1 showing negative associations with both fatty acid desaturase 1 and fatty acid desaturase 2 expression [8].

Mediation analysis has revealed that deoxyribonucleic acid methylation serves as an important intermediate factor linking genetic variants to gene expression changes [8]. However, methylation does not account for all genetic effects on expression, suggesting that additional regulatory mechanisms operate in parallel [8]. The observation that dietary fatty acid supplementation can modulate deoxyribonucleic acid methylation status indicates that epigenetic mechanisms may serve as a common pathway mediating both genetic and environmental effects on gene function [8].

Histone Modifications and Chromatin Structure

Histone acetylation patterns play important roles in regulating fatty acid desaturase gene expression, particularly under conditions of altered lipid metabolism [18]. Fatty acid-derived acetyl-coenzyme A serves as a major source of carbon for histone acetylation, with up to 90% of acetylation on certain histone lysines derived from fatty acid carbon even in the presence of excess glucose [18]. This direct metabolic connection between fatty acid availability and chromatin modification provides a mechanism for rapid transcriptional responses to nutritional changes.

The relationship between fatty acid metabolism and chromatin regulation involves coordinate changes in gene expression that support cellular adaptation to nutrient stress [19]. Chromatin modifiers that impact histone 3 lysine 4 trimethylation have been shown to regulate fatty acid desaturase expression through activation of transcriptional co-activators [19]. These epigenetic modifications can lead to increased expression of fatty acid desaturase genes and shifts in cellular fatty acid profiles toward monounsaturated fatty acid enrichment [19].

Nutrient Stress Response Mechanisms

Under conditions of essential fatty acid deficiency, cells activate compensatory biosynthetic pathways that involve coordinated changes in gene expression and chromatin structure [25]. The synthesis of Mead acid and its methyl ester derivative represents a key adaptive response that maintains cellular membrane fluidity when essential fatty acids are limited [25]. This response involves epigenetic changes that enhance the expression of fatty acid desaturase and elongase enzymes required for the conversion of oleic acid to Mead acid [3].

The elongation of very long chain fatty acids 5 enzyme shows particularly interesting regulation under nutrient stress conditions [7]. Phosphorylation of elongation of very long chain fatty acids 5 by glycogen synthase kinase 3 changes its substrate preference, allowing increased activity toward oleic acid under essential fatty acid deficient conditions [7]. This post-translational modification represents an additional layer of regulation that complements transcriptional and epigenetic control mechanisms.

| Regulatory Mechanism | Target Enzyme | Response to Nutrient Stress | Reference |

|---|---|---|---|

| Deoxyribonucleic Acid Methylation | Fatty Acid Desaturase 1/2 | Altered methylation patterns affect expression | [8] |

| Histone Acetylation | Multiple lipid metabolism genes | Fatty acid-derived acetyl groups modify chromatin | [18] |

| Protein Phosphorylation | Elongation of Very Long Chain Fatty Acids 5 | Changed substrate specificity | [7] |

Small Interfering Ribonucleic Acid Knockdown Models for Pathway Elucidation

Small interfering ribonucleic acid-mediated gene silencing has emerged as a powerful tool for elucidating the molecular pathways involved in Mead acid methyl ester biosynthesis [3]. Systematic knockdown studies have identified the specific enzymes and regulatory factors required for the conversion of oleic acid to Mead acid, revealing two distinct biosynthetic pathways that operate under different cellular conditions [3]. These experimental approaches have provided crucial insights into the genetic control of essential fatty acid deficiency responses.

Pathway Identification Through Gene Silencing

The application of small interfering ribonucleic acid technology to cultured cells has revealed that fatty acid desaturase 1, fatty acid desaturase 2, and elongation of very long chain fatty acids 5 are all required for Mead acid synthesis [3]. Knockdown of any of these three genes results in decreased Mead acid levels, confirming their essential roles in the biosynthetic pathway [3]. Measurement of intermediate products in knockdown cells has identified two possible pathways for Mead acid synthesis from oleic acid [3].

The first pathway proceeds through the sequence: oleic acid → fatty acid desaturase 2 → 18:2n-9 → elongation of very long chain fatty acids 5 → 20:2n-9 → fatty acid desaturase 1 → Mead acid [3]. The second pathway follows: oleic acid → elongation of very long chain fatty acids 5 → 20:1n-9 → fatty acid desaturase 2 → 20:2n-9 → fatty acid desaturase 1 → Mead acid [3]. These parallel pathways provide metabolic flexibility and ensure continued Mead acid production under varying enzymatic conditions.

Experimental Validation of Enzyme Functions

Small interfering ribonucleic acid studies have confirmed the specific substrate preferences and activities of individual enzymes in the Mead acid biosynthetic pathway [20]. Fatty acid desaturase 1 and fatty acid desaturase 2 double knockdown experiments in metastatic cell lines have demonstrated their crucial roles in maintaining polyunsaturated fatty acid levels and cellular membrane composition [20]. These studies revealed that knockdown cells exhibit significantly elevated monounsaturated fatty acid levels and reduced polyunsaturated fatty acids with double bonds ranging from 2 to 4 [20].

The rescue experiments involving ectopic re-introduction of fatty acid desaturase 1 and fatty acid desaturase 2 in knockdown cells have validated the specific functions of these enzymes [20]. Cells with restored fatty acid desaturase expression show normalized fatty acid profiles and recovered sensitivity to ferroptosis induction, confirming the essential roles of these enzymes in cellular lipid homeostasis [20]. These findings demonstrate the utility of small interfering ribonucleic acid approaches for both loss-of-function and gain-of-function studies.

Technical Considerations for Small Interfering Ribonucleic Acid Design

The effectiveness of small interfering ribonucleic acid-mediated knockdown depends on several design parameters that influence target messenger ribonucleic acid degradation efficiency [11]. Analysis of 148 small interfering ribonucleic acid duplexes targeting 30 genes in lipid metabolism pathways has revealed key determinants of successful knockdown [11]. Duplexes targeting the middle of coding sequences show significantly poorer silencing efficiency compared to those targeting the 5' or 3' regions [11].

Pooling strategies using four or five duplexes per gene have proven remarkably efficient for achieving robust knockdown of gene expression [11]. Among duplexes achieving greater than 70% messenger ribonucleic acid knockdown, strong nucleotide preferences are observed at specific positions, particularly positions 11 (guanine or cytosine) and 19 (thymine) of the small interfering ribonucleic acid duplex [11]. These technical insights have informed the design of more effective small interfering ribonucleic acid tools for studying fatty acid metabolism pathways.

| Small Interfering Ribonucleic Acid Design Parameter | Optimal Characteristics | Knockdown Efficiency |

|---|---|---|

| Target Region | 5' or 3' ends of coding sequence | >70% messenger ribonucleic acid reduction |

| Duplex Pooling | 4-5 duplexes per target gene | Enhanced silencing effect |

| Nucleotide Preferences | Position 11: G/C, Position 19: T | Improved target specificity |

Cyclooxygenase-Dependent Production of Trienoic Eicosanoids

The cyclooxygenase pathway represents a fundamental mechanism for the enzymatic conversion of polyunsaturated fatty acids into bioactive lipid mediators. When examining the metabolism of cis-5,8,11-eicosatrienoic acid methyl ester, it becomes apparent that this compound, once hydrolyzed to its free acid form (Mead acid), serves as a substrate for cyclooxygenase enzymes, albeit with distinct characteristics compared to the more commonly studied arachidonic acid [1] [2].

The enzymatic conversion of 5,8,11-eicosatrienoic acid by cyclooxygenase occurs through a calcium-dependent oxidation mechanism [1]. This process has been demonstrated using ram seminal vesicle microsomes, where the compound undergoes oxidation by the cyclooxygenase enzyme system. The reaction exhibits several distinctive features that differentiate it from arachidonic acid metabolism. Most notably, the enzyme converts Mead acid to products more slowly and less completely than the isomeric 8,11,14-eicosatrienoic acid, yet both oxidations remain susceptible to inhibition by indomethacin, confirming the involvement of cyclooxygenase enzymes [1].

The primary product of this oxidation pathway is 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE), which emerges as the major metabolite [1] [2]. This hydroxylated derivative represents the predominant outcome of cyclooxygenase-mediated metabolism of Mead acid. Additionally, the pathway generates secondary products including 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE) and 9-hydroxy-5,7,11-eicosatrienoic acid (9-HETrE), along with two isomeric 8,11-dihydroxy-5,9,12-eicosatrienoates [1].

A critical distinction between the cyclooxygenase metabolism of Mead acid and that of arachidonic acid lies in the nature of the products formed. Unlike arachidonic acid, which undergoes cyclooxygenase-mediated conversion to form prostaglandin-like cyclized products with characteristic five-membered rings, the oxidation of 5,8,11-eicosatrienoic acid does not produce identifiable prostaglandin-like cyclized compounds [1] [2]. Instead, the pathway generates linear hydroxyeicosatrienoic acids, suggesting that the structural differences in the fatty acid substrate significantly influence the enzymatic mechanisms and product formation.

The conversion efficiency of 5,8,11-eicosatrienoic acid by cyclooxygenase-2 has been demonstrated to be considerably slower compared to arachidonic acid conversion [2]. This reduced efficiency appears to be related to the structural requirements of the cyclooxygenase active site, which is optimized for the bis-allylic hydrogen abstraction characteristic of arachidonic acid metabolism. When cyclooxygenase encounters Mead acid, it must break a stronger allylic carbon-hydrogen bond rather than the weaker bis-allylic bond present in arachidonic acid [3].

The biological significance of these cyclooxygenase-derived trienoic eicosanoids extends beyond their role as alternative substrates during essential fatty acid deficiency. Research has demonstrated that these compounds may contribute to inflammatory processes, though their effects are generally considered to be less potent than those of their arachidonic acid-derived counterparts [2]. The formation of 13-HETrE and related metabolites provides an alternative pathway for eicosanoid synthesis that becomes particularly relevant under conditions where arachidonic acid availability is limited.

Lipoxygenase-Mediated Formation of Hydroxyeicosatrienoic Acids

The lipoxygenase pathway represents another major route for the enzymatic transformation of cis-5,8,11-eicosatrienoic acid into bioactive lipid mediators. The 5-lipoxygenase enzyme system demonstrates significant activity toward 5,8,11-eicosatrienoic acid, readily converting this substrate into leukotriene A3 (LTA3) and related metabolites [4] [5].

Quantitative analysis of the 5-lipoxygenase-leukotriene pathway reveals that 5,8,11-eicosatrienoic acid serves as an efficient substrate for the initial enzymatic conversion. When 10,000 times gravity supernatant from rat basophilic leukemia cell homogenates was incubated with 30 micromolar fatty acid, 5,8,11-eicosatrienoic acid produced 6.2 ± 1.1 nanomoles of LTA3, compared to 15.5 ± 1.9 nanomoles of LTA4 produced from arachidonic acid under identical conditions [4]. This demonstrates that while the trienoic substrate is less efficiently converted than arachidonic acid, it nonetheless represents a significant source of leukotriene precursors.

The conversion of LTA3 to leukotriene B3 (LTB3) reveals an important enzymatic specificity within the lipoxygenase pathway. The formation of LTB3 from LTA3 occurs at substantially lower levels compared to LTB4 formation from LTA4, with only 0.15 ± 0.04 nanomoles of LTB3 being formed compared to 4.2 ± 0.4 nanomoles of LTB4 [4]. This disparity indicates that the LTA-hydrolase enzyme requires not only the three double bonds characteristic of the trienoic structure but also the additional double bond at carbon-14 position to efficiently catalyze the conversion of LTA to LTB. The absence of this structural feature in the trienoic substrate significantly reduces the enzymatic efficiency of the hydrolysis reaction.

Despite the reduced efficiency in LTB3 formation, the lipoxygenase pathway demonstrates remarkable proficiency in the synthesis of cysteinyl leukotrienes from 5,8,11-eicosatrienoic acid. Mouse mastocytoma cells stimulated with ionophore A23187 efficiently convert the substrate to leukotriene C3 (LTC3) and leukotriene D3 (LTD3) [5]. The formation of LTC3 occurs through the conjugation of glutathione to LTA3, catalyzed by leukotriene C4 synthase, following the same enzymatic mechanism utilized for LTC4 synthesis from arachidonic acid-derived LTA4.

The structural characterization of these trienoic leukotrienes reveals interesting stereochemical properties. LTC3 exists as two geometrical isomers: the E,E,Z form (leukotriene C3) and the E,E,E form (11-trans-leukotriene C3), both characterized as 5-hydroxy-6-S-glutathionyl-7,9,11-eicosatrienoic acid derivatives [5]. The corresponding cysteinylglycine compounds (LTD3 and 11-trans-LTD3) can be obtained from the LTC3 isomers through treatment with kidney gamma-glutamyl transpeptidase, following the established metabolic pathway for cysteinyl leukotriene degradation.

The biological activity of these trienoic leukotrienes demonstrates functional significance comparable to their arachidonic acid-derived counterparts. Studies using isolated guinea pig ileum preparations have shown that leukotrienes C3 and D3 produce biological effects approximately equivalent to those of leukotrienes derived from arachidonic acid [5]. This functional equivalence suggests that the trienoic leukotrienes can serve as effective mediators of inflammatory and immune responses, particularly under conditions where arachidonic acid availability is compromised.

The formation of hydroxyeicosatrienoic acids through lipoxygenase-mediated pathways extends beyond the 5-lipoxygenase system. Research has demonstrated that other lipoxygenase enzymes, including 12-lipoxygenase and 15-lipoxygenase, can also metabolize 5,8,11-eicosatrienoic acid, though with varying degrees of efficiency and product specificity [6]. The 12-lipoxygenase pathway generates 12-hydroxyeicosatrienoic acid derivatives, while 15-lipoxygenase produces 15-hydroxyeicosatrienoic acid metabolites, creating a complex network of bioactive lipid mediators derived from the trienoic substrate.

Cross-Talk Between n-9 and n-6 Eicosanoid Signaling Pathways

The interaction between omega-9 and omega-6 fatty acid metabolic pathways represents a sophisticated regulatory mechanism that influences eicosanoid production and cellular signaling. The cross-talk between these pathways becomes particularly evident when examining the metabolism of cis-5,8,11-eicosatrienoic acid methyl ester and its relationship to arachidonic acid-derived eicosanoids [2] [7].

The fundamental basis for this cross-talk lies in the competitive nature of fatty acid metabolism. The enzymes responsible for the elongation and desaturation of oleic acid (18:1n-9) to form 5,8,11-eicosatrienoic acid (20:3n-9) are the same enzymes that catalyze the conversion of linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3) to their respective long-chain derivatives [8] [7]. This shared enzymatic machinery creates a competitive environment where the availability and concentration of different fatty acid substrates directly influence the metabolic flux through each pathway.

Under normal physiological conditions, omega-6 and omega-3 fatty acids demonstrate greater affinity for the desaturase enzymes compared to omega-9 fatty acids [8]. This preferential binding results in the predominant formation of arachidonic acid and other omega-6 derivatives when essential fatty acids are readily available. However, during essential fatty acid deficiency, the competitive inhibition exerted by omega-6 and omega-3 fatty acids is reduced, allowing for increased synthesis of 5,8,11-eicosatrienoic acid through the omega-9 pathway [2] [8].

The enzymatic cross-talk extends to the eicosanoid-forming pathways themselves. Both cyclooxygenase and lipoxygenase enzymes can utilize 5,8,11-eicosatrienoic acid as an alternative substrate when arachidonic acid availability is limited [2] [1]. This substrate flexibility allows cells to maintain eicosanoid production even under conditions of essential fatty acid deficiency, though the biological activities of the resulting omega-9 derived eicosanoids may differ from those of their omega-6 counterparts.

The phospholipid pool competition represents another crucial aspect of the cross-talk mechanism. 5,8,11-eicosatrienoic acid becomes incorporated into membrane phospholipids, particularly phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, where it can substitute for arachidonic acid [9] [2]. This incorporation pattern influences the availability of fatty acid substrates for eicosanoid synthesis, as phospholipase A2 enzymes release both arachidonic acid and 5,8,11-eicosatrienoic acid from membrane phospholipids in response to cellular stimulation.

The temporal dynamics of this cross-talk become apparent in cell culture studies where essential fatty acid availability changes over time. Research using RAW 264.7 macrophage cells has demonstrated that prolonged culture periods result in the depletion of arachidonic acid-containing phospholipids and the concurrent accumulation of 5,8,11-eicosatrienoic acid-containing phospholipids [9]. This remodeling process is accompanied by corresponding changes in eicosanoid production, with decreased formation of classical prostaglandins and leukotrienes derived from arachidonic acid and increased production of trienoic eicosanoids derived from 5,8,11-eicosatrienoic acid.

The functional consequences of this pathway cross-talk extend to cellular signaling and physiological responses. The omega-9 derived eicosanoids may exhibit different receptor binding affinities and biological activities compared to their omega-6 counterparts [2]. For instance, prostaglandin E3 derived from eicosapentaenoic acid has been shown to have distinct effects on inflammation and cancer cell behavior compared to prostaglandin E2 derived from arachidonic acid [10]. While specific receptor studies for 5,8,11-eicosatrienoic acid-derived eicosanoids are limited, the structural similarities suggest that these compounds may interact with the same receptor systems but with potentially different efficacies.

The cross-talk between omega-9 and omega-6 eicosanoid pathways also involves regulatory mechanisms at the transcriptional level. The presence of different fatty acids can influence the expression of enzymes involved in eicosanoid synthesis, including cyclooxygenase-2, lipoxygenases, and prostaglandin synthases [11]. This regulatory cross-talk allows cells to adapt their eicosanoid production capacity based on the available fatty acid substrates, ensuring continued production of bioactive lipid mediators even under varying nutritional conditions.